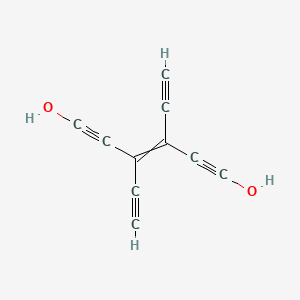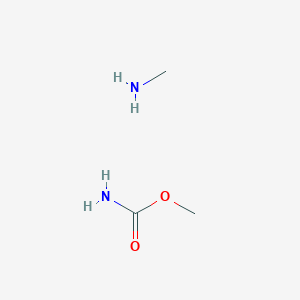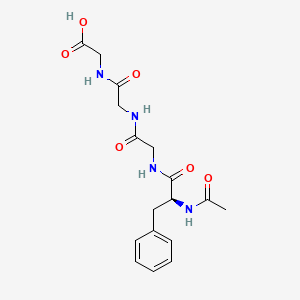
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol is an organic compound with a unique structure characterized by the presence of ethynyl groups and a diol functionality
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol typically involves multi-step organic reactions. One common method involves the coupling of ethynyl groups to a hexene backbone, followed by the introduction of hydroxyl groups at the terminal positions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
化学反应分析
Types of Reactions
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
科学研究应用
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: Used in the production of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism by which 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol exerts its effects involves interactions with various molecular targets. The ethynyl groups can participate in π-π interactions, while the hydroxyl groups can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
相似化合物的比较
Similar Compounds
3,4-Diethynylhex-3-en-1,5-diyne: Lacks the hydroxyl groups, making it less reactive in certain types of reactions.
3,4-Diethylhex-3-en-1,5-diyne: Contains ethyl groups instead of ethynyl groups, resulting in different chemical properties.
Uniqueness
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol is unique due to the presence of both ethynyl and hydroxyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions.
属性
CAS 编号 |
823813-74-7 |
|---|---|
分子式 |
C10H4O2 |
分子量 |
156.14 g/mol |
IUPAC 名称 |
3,4-diethynylhex-3-en-1,5-diyne-1,6-diol |
InChI |
InChI=1S/C10H4O2/c1-3-9(5-7-11)10(4-2)6-8-12/h1-2,11-12H |
InChI 键 |
GYNATGBKTTVLSW-UHFFFAOYSA-N |
规范 SMILES |
C#CC(=C(C#C)C#CO)C#CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)








![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B14212514.png)
